Cas no 2228160-72-1 (1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol)
1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol
- 2228160-72-1
- 1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol
- EN300-1802538
-
- Inchi: 1S/C9H13N3O3/c1-6(13)9(3-4-9)8-7(12(14)15)5-10-11(8)2/h5-6,13H,3-4H2,1-2H3
- InChI Key: GTVWVFNARATXMM-UHFFFAOYSA-N
- SMILES: OC(C)C1(C2=C(C=NN2C)[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 211.09569129g/mol
- Monoisotopic Mass: 211.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 83.9Ų
1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802538-0.05g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 0.05g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-0.1g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 0.1g |
$1384.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-0.25g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 0.25g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-0.5g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 0.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-1.0g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 1g |
$1572.0 | 2023-06-02 | ||
| Enamine | EN300-1802538-2.5g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 2.5g |
$3080.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-5.0g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 5g |
$4557.0 | 2023-06-02 | ||
| Enamine | EN300-1802538-10.0g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 10g |
$6758.0 | 2023-06-02 | ||
| Enamine | EN300-1802538-1g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 1g |
$1572.0 | 2023-09-19 | ||
| Enamine | EN300-1802538-5g |
1-[1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropyl]ethan-1-ol |
2228160-72-1 | 5g |
$4557.0 | 2023-09-19 |
1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol
Introduction to 1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol (CAS No. 2228160-72-1)
1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228160-72-1, represents a fascinating intersection of heterocyclic chemistry and medicinal bioactivity. The molecular framework of this compound incorporates a cyclopropyl moiety linked to a pyrazole ring, which is further substituted with a nitro group and a methyl group, creating a complex and potentially bioactive scaffold.
The pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group in the 4-position of the pyrazole ring introduces electrophilic characteristics, which can enhance binding affinity to biological receptors. Additionally, the cyclopropyl substituent adds rigidity to the molecular structure, potentially influencing both metabolic stability and binding kinetics.
In recent years, there has been growing interest in designing molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The compound 1-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol exemplifies this trend by integrating a pyrazole scaffold with other functional groups that may modulate its bioactivity. This combination has the potential to enhance therapeutic efficacy while minimizing side effects, making it an attractive candidate for further pharmacological investigation.
One of the most compelling aspects of this compound is its potential role in drug discovery. The structural features of 1-methyl-4-nitro-1H-pyrazol-5-yl)cyclopropylethan-1-ol suggest that it may interact with enzymes or receptors involved in critical biological pathways. For instance, nitroaromatic compounds are known to exhibit inhibitory effects on various enzymes, including those implicated in inflammation and cancer progression. The cyclopropyl group may further enhance binding interactions by providing steric hindrance that optimizes receptor engagement.
The synthesis of such complex molecules requires meticulous attention to detail to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of 1-(1-methyl)-4-nitro-pyrazole-cyclopropylethanols but also allow for structural modifications that can fine-tune bioactivity.
Recent studies have highlighted the importance of computational modeling in drug discovery. Molecular docking simulations have been used to predict the binding modes of cyclopropylethanols derivatives to target proteins. These simulations provide valuable insights into how the nitro group and methyl substituents influence interactions with biological macromolecules. Such computational approaches are essential for guiding experimental efforts and optimizing lead compounds for clinical development.
The potential therapeutic applications of CAS No 2228160-72 are broad and multifaceted. Given its structural similarity to known bioactive molecules, this compound may serve as a scaffold for developing novel therapeutics targeting neurological disorders, metabolic diseases, or infectious agents. The pyrazole ring alone is associated with compounds that have demonstrated efficacy in preclinical models of inflammation and cancer. By incorporating additional functional groups like the nitro and cyclopropyl moieties, researchers aim to expand the spectrum of activity while maintaining favorable pharmacokinetic profiles.
In conclusion, 1-(methyl)-4-nitro-pyrazole-cyclopropylethanol CAS number 2228160 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with enhanced bioactivity and therapeutic potential. As research continues in this area, future studies will likely focus on optimizing synthetic routes, evaluating pharmacological effects, and exploring novel applications in medicine, ensuring that this compound remains at the forefront of drug discovery efforts.
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